molecular formula C8H8F2N2 B1307770 2-(3,4-Difluorophenyl)acetimidamide CAS No. 885965-89-9

2-(3,4-Difluorophenyl)acetimidamide

Cat. No. B1307770
M. Wt: 170.16 g/mol
InChI Key: MOEFTLQZLSGPAJ-UHFFFAOYSA-N
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Description

The compound "2-(3,4-Difluorophenyl)acetimidamide" is a chemical entity that has been studied in various contexts due to its structural characteristics and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that share structural similarities, such as the presence of a difluorophenyl group and an acetamide moiety. For instance, the paper titled "2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide" discusses a compound with both a chlorophenyl and a difluorophenyl ring, which are relevant to the molecular structure of "2-(3,4-Difluorophenyl)acetimidamide".

Synthesis Analysis

The synthesis of related acetamide compounds involves various organic chemistry techniques. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU. Although the exact synthesis of "2-(3,4-Difluorophenyl)acetimidamide" is not detailed in the provided papers, similar methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the orientation of the phenyl rings and the acetamide group. In the case of "2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide" , the dihedral angle between the mean planes of the phenyl rings and their twist from the acetamide group is precisely measured, providing a basis for understanding the spatial arrangement in similar compounds.

Chemical Reactions Analysis

The papers do not provide specific reactions for "2-(3,4-Difluorophenyl)acetimidamide", but they do discuss the reactivity of related compounds. For instance, the quantum chemical calculations of conformation, vibrational spectroscopic, electronic, NBO, and thermodynamic properties of dichloro-N-(dichlorophenyl) acetamide derivatives offer insights into their reactivity, which could be extrapolated to "2-(3,4-Difluorophenyl)acetimidamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from their molecular structure and reactivity. The crystal structure, hydrogen bonding, and intermolecular interactions play a significant role in determining these properties . Additionally, the thermodynamic properties and vibrational frequencies obtained using density functional theory (DFT) provide a deeper understanding of the stability and behavior of these compounds under various conditions.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The crystal structure of compounds closely related to 2-(3,4-Difluorophenyl)acetimidamide, such as 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, reveals significant molecular interactions. These include N—H⋯O hydrogen bonds forming infinite chains and weak C—H⋯O and C—H⋯F interactions that contribute to the stacking of molecules along certain axes. These structural insights are crucial for understanding the material's physical properties and potential applications in materials science (A. S. Praveen et al., 2013).

Organic Light-Emitting Devices (OLEDs)

In the realm of electronics, novel 2,4-difluorophenyl-functionalized arylamines, related to the core structure of 2-(3,4-Difluorophenyl)acetimidamide, have been synthesized and utilized as hole-injecting/hole-transporting layers in organic light-emitting devices (OLEDs). The incorporation of fluorinated substituents into the arylamine moiety has been shown to enhance the performance of OLEDs, attributed to the modification of hole mobility which helps in balancing the injected carriers in the devices (Zhanfeng Li et al., 2012).

Environmental and Safety Applications

Research on genotoxic impurities, such as 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its precursors in drug samples, employs advanced analytical methods like liquid chromatography–tandem mass spectrometry (LC-MS/MS). This methodology is crucial for ensuring the safety and efficacy of pharmaceutical products by accurately quantifying potential harmful impurities at very low levels (N. Devanna & K. S. Reddy, 2016).

Synthesis and Chemical Reactions

The synthesis of asymmetric substituted boron amidines, which share a structural motif with 2-(3,4-Difluorophenyl)acetimidamide, has opened new avenues in chemical reactions such as hydrogenations and CO insertions. These reactions have significant implications for the development of new catalysts and synthetic methods in organic chemistry (Alan R. Cabrera et al., 2015).

Electrochemical Capacitors

Poly[3-(3,4-difluorophenyl)thiophene], a polymer related to 2-(3,4-Difluorophenyl)acetimidamide, has been investigated for its use in electrochemical capacitors. The study of various electrolyte systems on the performance of these capacitors is essential for developing energy storage devices with improved cycle stability and efficiency (Lin Li et al., 2002).

properties

IUPAC Name

2-(3,4-difluorophenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEFTLQZLSGPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=N)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400074
Record name (3,4-Difluorophenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)acetimidamide

CAS RN

885965-89-9
Record name (3,4-Difluorophenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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